Cas no 118237-84-6 (6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-)

6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel- structure
118237-84-6 structure
Product Name:6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-
Numero CAS:118237-84-6
MF:C11H14N4OS
MW:250.320060253143
CID:187110
PubChem ID:3000252
Update Time:2025-04-19

6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-
    • 9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
    • Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)-
    • 6H-Purine-6-thione, 1,9-dihydro-9-(3-(hydroxymethyl)cyclopentyl)-, cis-(1)-
    • 118237-84-6
    • 6H-Purine-6-thione, 1,9-dihydro-9-[3-(hydroxymethyl)cyclopentyl]-, cis-
    • NSC 614843
    • 6H-Purine-6-thione, 1,9-dihydro-9-[3-(hydroxymethyl)cyclopentyl]-, cis-(1)-
    • Carbocyclic-2',3'-dideoxy-6-mercaptopurine nucleoside
    • NSC614843
    • DTXSID40152052
    • 6H-Purine-6-thione, 1,9-dihydro-9-(3-(hydroxymethyl)cyclopentyl)-, cis-
    • C-dd-6-SH-purinenucleoside
    • [(1R,3S)-3-(6-sulfanylpurin-9-yl)cyclopentyl]methanol
    • SCHEMBL10475418
    • Inchi: 1S/C11H14N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8+/m1/s1
    • Chiave InChI: HHDJBCHYDZERTN-SFYZADRCSA-N
    • Sorrisi: S=C1C2=C(NC=N1)N(C=N2)[C@H]1CC[C@@H](CO)C1

Proprietà calcolate

  • Massa esatta: 250.089
  • Massa monoisotopica: 250.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 348
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 94.5Ų

Proprietà sperimentali

  • Densità: 1.61
  • Punto di ebollizione: 541.9°C at 760 mmHg
  • Punto di infiammabilità: 281.5°C
  • Indice di rifrazione: 1.809
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd